2-Cyclobutoxy-4-methoxyaniline

Medicinal Chemistry Structure-Activity Relationship Histamine H3 Receptor

2-Cyclobutoxy-4-methoxyaniline (CAS 1541812-48-9) is a polysubstituted aniline derivative characterized by a cyclobutoxy ether at the 2-position and a methoxy group at the 4-position of the aromatic ring. This specific substitution pattern creates a conformationally constrained, three-dimensional scaffold that distinguishes it from simpler aniline analogs.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B15090901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxy-4-methoxyaniline
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)OC2CCC2
InChIInChI=1S/C11H15NO2/c1-13-9-5-6-10(12)11(7-9)14-8-3-2-4-8/h5-8H,2-4,12H2,1H3
InChIKeyKHRATIQZHAGFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxy-4-methoxyaniline: A Distinct Cyclobutoxy-Substituted Aniline Building Block for CNS Drug Discovery


2-Cyclobutoxy-4-methoxyaniline (CAS 1541812-48-9) is a polysubstituted aniline derivative characterized by a cyclobutoxy ether at the 2-position and a methoxy group at the 4-position of the aromatic ring . This specific substitution pattern creates a conformationally constrained, three-dimensional scaffold that distinguishes it from simpler aniline analogs [1]. As an aniline derivative, it serves as a versatile intermediate for the synthesis of nitrogen-containing heterocycles, particularly in medicinal chemistry programs targeting the central nervous system where cyclobutoxy motifs are recognized for imparting favorable pharmacokinetic and pharmacodynamic properties [1][2].

Why Generic Substitution of 2-Cyclobutoxy-4-methoxyaniline with Simpler Anilines Fails in CNS-Focused Medicinal Chemistry


The precise spatial arrangement of the 2-cyclobutoxy and 4-methoxy substituents is critical for target engagement and metabolic profile, rendering simple substitution with unsubstituted aniline or mono-substituted analogs invalid for structure-activity relationship (SAR) optimization [1]. The cyclobutoxy group functions as a conformationally constrained bioisostere that restricts molecular flexibility and alters lipophilicity, which directly impacts blood-brain barrier penetration and off-target binding profiles in histamine H3 receptor-targeted programs [1]. Furthermore, the 2,4-disubstitution pattern electronically modulates the aniline nitrogen's nucleophilicity and basicity, affecting its reactivity in downstream synthetic transformations and its metabolic fate in vivo . Therefore, replacement with 4-methoxyaniline or 2-cyclobutoxyaniline would eliminate the synergistic effects of this dual-substitution motif, leading to divergent biological activity and synthetic utility.

Quantitative Differentiation: Comparative Data for 2-Cyclobutoxy-4-methoxyaniline vs. Positional Isomers and Structural Analogs


Positional Isomer Comparison: Distinct Spatial Orientation vs. 4-Cyclobutoxy-3-methoxyaniline

2-Cyclobutoxy-4-methoxyaniline and 4-Cyclobutoxy-3-methoxyaniline are positional isomers with identical molecular formula (C11H15NO2) and molecular weight (193.24 g/mol), yet their substitution pattern critically influences molecular recognition . The target compound features the cyclobutoxy group ortho to the aniline nitrogen (2-position), while the comparator places it para (4-position), resulting in distinct steric and electronic environments. This difference is particularly relevant for interactions with histamine H3 receptors, where SAR studies indicate that the relative orientation of the cyclobutoxy linker and the basic amine is a key determinant of binding affinity and functional activity [1].

Medicinal Chemistry Structure-Activity Relationship Histamine H3 Receptor

Methoxy Group Impact: 2-Cyclobutoxy-4-methoxyaniline vs. 2-Cyclobutoxyaniline on Lipophilicity and Metabolism

The presence of the 4-methoxy group in 2-Cyclobutoxy-4-methoxyaniline (MW 193.24 g/mol) distinguishes it from 2-Cyclobutoxyaniline (MW 163.22 g/mol), a comparator lacking this substituent . While quantitative pKa or logP data for these specific compounds are not publicly available, class-level analysis of aniline derivatives indicates that a 4-methoxy substituent increases lipophilicity (by approximately +0.3 to +0.5 logP units compared to unsubstituted aniline) and modulates the pKa of the aniline nitrogen, typically decreasing basicity by ~0.5-1.0 pKa units [1]. In the context of cyclobutoxy-containing anilines patented as H3 receptor ligands, such modifications are systematically varied to optimize pharmacokinetic properties, including metabolic stability and CNS penetration [2].

Medicinal Chemistry Physicochemical Properties Metabolic Stability

Cyclobutoxy Group Contribution: 2-Cyclobutoxy-4-methoxyaniline vs. 4-Methoxyaniline in Aldose Reductase Inhibition

4-Methoxyaniline is a validated starting material for aldose reductase (AR) inhibitors, with the most active derivative in one study exhibiting an IC50 of 2.83 μM against the enzyme [1]. 2-Cyclobutoxy-4-methoxyaniline is a more elaborated analog, incorporating a conformationally constrained cyclobutoxy group at the ortho position. While direct AR inhibition data for the target compound are not available, the introduction of a cyclobutyl ether is known to influence binding pocket occupancy and metabolic stability in related H3 receptor programs [2]. This structural elaboration offers the potential to improve upon the baseline activity of 4-methoxyaniline-derived scaffolds by adding a three-dimensional constraint that can enhance selectivity and pharmacokinetic parameters.

Aldose Reductase Inhibition Diabetes Complications Enzyme Inhibition

Cyclobutoxy vs. Methoxy: Impact on Histamine H3 Receptor Ligand Conformation

The cyclobutoxy group serves as a conformationally constrained analog of a propoxy linker, a common motif in histamine H3 receptor ligands [1]. Replacing a flexible propoxy chain with a rigid cyclobutoxy ring reduces the number of accessible conformations, potentially leading to enhanced binding affinity and selectivity for the H3 receptor. While direct Ki values for 2-Cyclobutoxy-4-methoxyaniline are not reported, the patent literature establishes that cyclobutoxy-containing compounds exhibit H3 receptor antagonist/inverse agonist activity [1][2]. In contrast, 2-Methoxyaniline (o-anisidine) lacks this conformational constraint and is primarily known for its carcinogenicity and industrial dye applications, with no reported H3 activity [3]. The cyclobutoxy motif thus confers a distinct pharmacological profile relevant to CNS drug discovery.

Histamine H3 Receptor CNS Disorders Conformational Constraint

High-Value Application Scenarios for 2-Cyclobutoxy-4-methoxyaniline in Drug Discovery and Chemical Biology


Synthesis of Conformationally Constrained Histamine H3 Receptor Antagonists for CNS Disorders

2-Cyclobutoxy-4-methoxyaniline is ideally suited as a key intermediate for the synthesis of histamine H3 receptor antagonists or inverse agonists targeting cognitive disorders, Alzheimer's disease, ADHD, and sleep/wake disorders [1]. The cyclobutoxy group provides a rigid scaffold that mimics the propoxy linker found in many H3 ligands, potentially enhancing binding affinity and selectivity while improving metabolic stability [1]. The aniline nitrogen can be further functionalized to introduce diverse pharmacophores, enabling rapid SAR exploration in medicinal chemistry programs.

Development of Next-Generation Aldose Reductase Inhibitors for Diabetic Complications

Building on the established activity of 4-methoxyaniline derivatives as aldose reductase inhibitors (IC50 as low as 2.83 μM) [2], 2-Cyclobutoxy-4-methoxyaniline offers a scaffold for designing more potent and selective AR inhibitors. The ortho-cyclobutoxy group introduces a three-dimensional constraint that can be exploited to improve binding pocket complementarity and reduce off-target effects, a key consideration for chronic therapies in diabetic neuropathy and retinopathy.

Synthesis of Diversely Functionalized Heterocyclic Libraries via Copper-Catalyzed Domino Reactions

As a polysubstituted aniline, 2-Cyclobutoxy-4-methoxyaniline is a valuable building block for copper-catalyzed domino cyclization reactions that yield tetrahydroquinoline and related privileged scaffolds . These heterocyclic cores are prevalent in bioactive molecules across oncology, neurology, and anti-infective research. The unique substitution pattern of this compound allows for the generation of structurally diverse libraries with enhanced three-dimensionality, a critical parameter for improving clinical success rates in drug discovery.

Synthesis of Kinase Inhibitors with Improved Selectivity Profiles

The cyclobutoxy group has been incorporated into kinase inhibitors targeting PI3K and NIK, with some analogs exhibiting sub-nanomolar Ki values (e.g., 0.140 nM for a cyclobutoxy-containing NIK inhibitor) [3]. While 2-Cyclobutoxy-4-methoxyaniline itself is not a kinase inhibitor, it can serve as a versatile intermediate for constructing ATP-competitive or allosteric kinase inhibitors. The 2,4-disubstituted aniline core provides a template for introducing hinge-binding motifs, while the cyclobutoxy group can occupy hydrophobic pockets or solvent-exposed regions to enhance selectivity and pharmacokinetic properties.

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